molecular formula C12H13F6N3O5 B1416954 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) CAS No. 2173088-86-1

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)

Cat. No. B1416954
CAS RN: 2173088-86-1
M. Wt: 393.24 g/mol
InChI Key: XGIVNZHMUAJIOT-UHFFFAOYSA-N
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Description

6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate), also known as 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(TFA), is a chemical compound composed of two molecules of 6-azetidin-3-yl-2-methylpyrimidin-4-ol and two molecules of trifluoroacetate. It is a white, odourless, crystalline powder that is insoluble in water and has a melting point of 154-156°C. 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(TFA) is used in a variety of scientific research applications, including synthesis of peptides and proteins, and as a reagent in organic synthesis.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Research on BODIPY-based materials, including their structural design and synthesis for application in OLED devices, highlights the importance of new conjugated systems in organic optoelectronics. BODIPY-based materials have emerged as platforms for sensors, organic thin-film transistors, and organic photovoltaics, demonstrating the versatility of advanced chemical compounds in electronic and photonic applications (Squeo & Pasini, 2020).

Drug Efficacy and Metabolism

Studies on the therapeutic drug monitoring of azathioprine, 6-mercaptopurine, and 6-thioguanine, as well as their immunosuppressive properties in the treatment of inflammatory bowel disease, showcase the complex interplay between chemical structure, metabolic pathways, and therapeutic outcomes. These insights into drug metabolism and efficacy underscore the significance of chemical synthesis and modification in enhancing drug performance and safety (Jourdil et al., 2010).

Pesticide Analysis

The consolidation of urinary metabolite concentration measurements from studies investigating children’s exposure to pesticides provides valuable information on the impact of chemical compounds on human health. This research into the metabolic pathways and exposure levels associated with pesticide metabolites like chlorpyrifos, diazinon, and permethrin contributes to our understanding of environmental toxicology and public health (Egeghy et al., 2011).

Synthesis of Functionalized β-Amino Acid Derivatives

The application of various types of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives highlights the role of innovative chemical synthesis techniques in creating compounds with potential drug research applications. This area of research exemplifies how chemical ingenuity can lead to the development of new molecular entities with significant biological relevance (Kiss et al., 2018).

properties

IUPAC Name

4-(azetidin-3-yl)-2-methyl-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2C2HF3O2/c1-5-10-7(2-8(12)11-5)6-3-9-4-6;2*3-2(4,5)1(6)7/h2,6,9H,3-4H2,1H3,(H,10,11,12);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVNZHMUAJIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)
Reactant of Route 2
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)
Reactant of Route 3
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)
Reactant of Route 4
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)
Reactant of Route 5
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)
Reactant of Route 6
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)

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